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Compound of Interest

Compound Name: 5-Methylheptanal

Cat. No.: B13604506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Methylheptanal is a branched-chain aldehyde that contributes to the flavor and fragrance

profile of various natural and formulated products. While specific research on 5-
methylheptanal is limited compared to other aldehydes, its structural characteristics suggest

its potential as a valuable molecule in the creation of complex and nuanced flavor and

fragrance compositions. This document provides an overview of its known properties, along

with detailed protocols for its analysis and sensory evaluation, based on established

methodologies for similar volatile compounds.

Chemical Properties
A summary of the key chemical identifiers and properties for 5-methylheptanal is provided in

Table 1. This information is crucial for its accurate identification and handling in a laboratory

setting.

Table 1: Chemical Properties of 5-Methylheptanal

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b13604506?utm_src=pdf-interest
https://www.benchchem.com/product/b13604506?utm_src=pdf-body
https://www.benchchem.com/product/b13604506?utm_src=pdf-body
https://www.benchchem.com/product/b13604506?utm_src=pdf-body
https://www.benchchem.com/product/b13604506?utm_src=pdf-body
https://www.benchchem.com/product/b13604506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13604506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name 5-methylheptanal PubChem[1]

CAS Number 75579-88-3 Guidechem[2]

Molecular Formula C8H16O PubChem[1]

Molecular Weight 128.21 g/mol PubChem[1]

Canonical SMILES CCC(C)CCCC=O PubChem[1]

InChI Key
RRTVBKXBOQHBMV-

UHFFFAOYSA-N
PubChem[1]

Organoleptic Properties and Applications
5-Methylheptanal is noted for its contribution to complex aroma profiles. A mixture containing

5-methylheptanal has been described as possessing floral, green, and fruity notes with an

ozonic and solvent-like character. This suggests its utility in building fresh and multifaceted

fragrance accords.

While quantitative data on the concentration of 5-methylheptanal in specific food products is

not readily available, the structurally related compound, 5-methyl-4-heptanone, is a key flavor

component in hazelnuts, contributing a "fruity hazelnut-like note" and exhibiting a very low odor

threshold[3]. This association suggests that 5-methylheptanal may also be found in nuts and

could play a role in their characteristic flavor profiles. Its potential applications span across the

food and beverage industry, as well as in fine fragrances and personal care products.

Experimental Protocols
Protocol 1: Sensory Evaluation of 5-Methylheptanal
This protocol outlines a standardized procedure for the sensory evaluation of 5-
methylheptanal by a trained panel.

Objective: To characterize the odor profile of 5-Methylheptanal and determine its odor

detection threshold.

Materials:
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5-Methylheptanal (high purity)

Odor-free solvent (e.g., propylene glycol, diethyl phthalate, or mineral oil)

Glass sniffing strips

Odor-free sample jars with lids

Sensory evaluation booths with controlled lighting and ventilation[4]

Data collection software or standardized scoresheets

Procedure:

Panelist Selection and Training:

Recruit 10-12 panelists based on their sensory acuity and availability[4].

Screen panelists for their ability to detect and describe basic odors.

Train the panel on the terminology and scaling methods to be used for describing

aldehyde aromas.

Sample Preparation:

Prepare a series of dilutions of 5-Methylheptanal in the chosen solvent. A starting

concentration of 1% (w/w) is recommended, followed by serial dilutions (e.g., 1:10 or 1:2).

For odor profile characterization, a 1% solution is typically used.

For odor threshold determination, a wider range of dilutions will be necessary.

Odor Profile Evaluation:

Dip a sniffing strip into the 1% solution of 5-Methylheptanal for 2-3 seconds.

Present the sniffing strip to each panelist in a randomized order.
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Panelists will evaluate the odor at different time intervals (e.g., immediately, after 1 minute,

after 5 minutes) and record the perceived aroma descriptors.

A list of potential descriptors can be provided, including terms like "green," "fruity," "floral,"

"waxy," "aldehydic," "citrus," and "nutty."

Odor Detection Threshold Determination:

Employ a forced-choice method, such as the three-alternative forced-choice (3-AFC)

test[5].

Present panelists with three samples: two blanks (solvent only) and one containing a

dilution of 5-Methylheptanal.

The presentation should be in ascending order of concentration.

The individual threshold is the lowest concentration at which the panelist can correctly

identify the sample containing the odorant.

The group threshold is calculated as the geometric mean of the individual thresholds.

Data Analysis:

For the odor profile, frequency of use for each descriptor is tabulated.

For the odor threshold, the geometric mean of the individual best-estimate thresholds is

calculated.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Analysis of 5-Methylheptanal
This protocol describes the analysis of a sample containing 5-Methylheptanal using GC-O to

identify its contribution to the overall aroma.

Objective: To identify and characterize the odor of 5-Methylheptanal in a complex volatile

mixture.

Materials:
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Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactory detection

port (ODP)[6]

Capillary GC column suitable for flavor and fragrance analysis (e.g., DB-5ms, DB-Wax)

Helium carrier gas

Sample containing 5-Methylheptanal (e.g., a fragrance oil, a food extract)

Syringes for injection

Humidified air supply for the ODP[7]

Procedure:

Sample Preparation:

Dilute the sample in an appropriate solvent (e.g., dichloromethane, ethanol) to a suitable

concentration for GC analysis.

If analyzing a solid or liquid food matrix, a headspace or solvent extraction method may be

required to isolate the volatile compounds[6].

GC-MS-O Instrument Setup:

Install the appropriate GC column.

Set the GC oven temperature program. A typical program might be: start at 40°C, hold for

2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.

Set the injector temperature (e.g., 250°C) and detector temperatures (MS transfer line at

280°C, ODP at a comfortable temperature for sniffing, e.g., 150°C).

Split the column effluent between the MS detector and the ODP (e.g., a 1:1 split).

Supply humidified air to the ODP to prevent nasal fatigue.

Analysis:
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Inject the prepared sample into the GC.

A trained sensory panelist will sniff the effluent from the ODP throughout the

chromatographic run.

The panelist will record the retention time, odor descriptor, and intensity of each perceived

aroma.

Simultaneously, the MS will acquire data for compound identification.

Data Analysis:

Identify the chromatographic peak corresponding to 5-Methylheptanal in the MS data

based on its mass spectrum and retention index.

Correlate the retention time of the 5-Methylheptanal peak with the odor events recorded

by the panelist at the ODP.

This will confirm the odor character of 5-Methylheptanal in the context of the sample

matrix.

Visualizations
Olfactory Signaling Pathway
The perception of odorants like 5-methylheptanal is initiated by their interaction with olfactory

receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of

olfactory sensory neurons in the nasal cavity. The binding of an odorant to its specific receptor

triggers a signal transduction cascade, leading to the perception of smell.
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Caption: General olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow for GC-O Analysis
The following diagram illustrates a typical workflow for the analysis of a volatile compound like

5-methylheptanal in a sample using Gas Chromatography-Olfactometry.
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Caption: Experimental workflow for GC-O analysis of a flavor/fragrance sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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